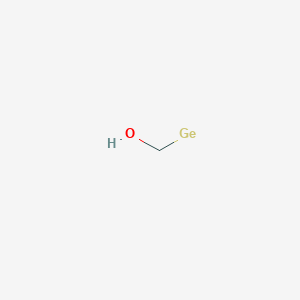
Germylcarbinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Germylcarbinol can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl4) with methanol (CH3OH) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds as follows:
GeCl4+4CH3OH→GeH3CH2OH+3HCl
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain this compound suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Germylcarbinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germylformic acid (GeH3COOH) using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of this compound can yield germylmethane (GeH3CH3) when treated with strong reducing agents.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or other halogenating agents.
Major Products Formed:
Oxidation: Germylformic acid (GeH3COOH)
Reduction: Germylmethane (GeH3CH3)
Substitution: Germylchloride (GeH3CH2Cl) or germylamine (GeH3CH2NH2)
Wissenschaftliche Forschungsanwendungen
Germylcarbinol has found applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and as a component in bioinorganic chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and immunomodulatory effects.
Industry: Utilized in the production of germanium-based materials and semiconductors.
Wirkmechanismus
The mechanism of action of germylcarbinol involves its interaction with biological molecules and cellular pathways. The hydroxymethyl group allows this compound to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The germanium atom can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Trimethylgermane (Ge(CH3)3): Similar in structure but lacks the hydroxyl group.
Germylmethane (GeH3CH3): A reduced form of germylcarbinol.
Germylformic acid (GeH3COOH): An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both a germanium atom and a hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
CH3GeO |
|---|---|
Molekulargewicht |
103.66 g/mol |
InChI |
InChI=1S/CH3GeO/c2-1-3/h3H,1H2 |
InChI-Schlüssel |
ZVVQMTSANOSOJB-UHFFFAOYSA-N |
Kanonische SMILES |
C(O)[Ge] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


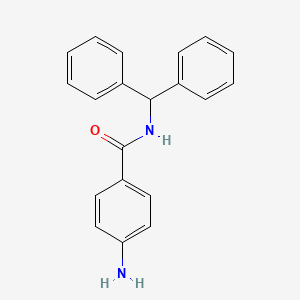
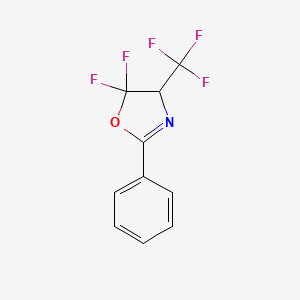
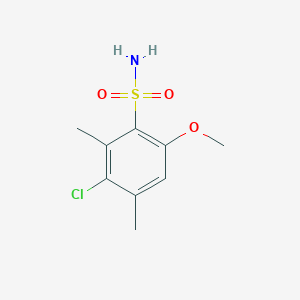
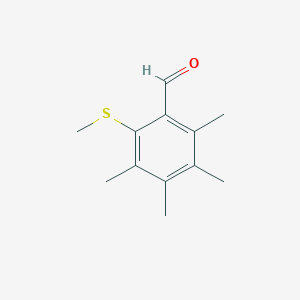
![N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine](/img/structure/B14399123.png)
![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)

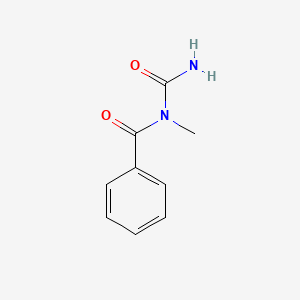


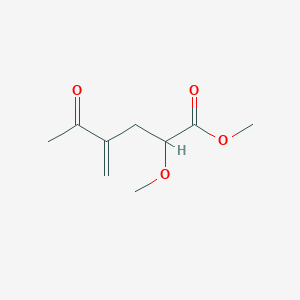


![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
